![molecular formula C8H7ClO2 B124259 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 57744-68-0](/img/structure/B124259.png)
6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine
Overview
Description
6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound with the molecular formula C8H7ClO2 It is a chlorinated derivative of 2,3-dihydrobenzo[b][1,4]dioxine, featuring a chlorine atom at the 6th position of the benzodioxine ring
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets in a similar manner to structurally related compounds .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine is currently unavailable. These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a variety of biochemical reactions.
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine is not well-defined. It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is believed to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is thought to interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-defined. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine typically involves the chlorination of 2,3-dihydrobenzo[b][1,4]dioxine. One common method includes the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 2,3-dihydrobenzo[b][1,4]dioxine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: this compound-5-carboxylic acid or this compound-5-carbaldehyde.
Reduction: 2,3-Dihydrobenzo[b][1,4]dioxine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine can be synthesized through various chemical pathways. One notable method involves the use of specific precursors that allow for the introduction of the chloro group at the 6-position of the benzo[b][1,4]dioxine structure. The compound's molecular formula is with a CAS number of 1820579-80-3.
Key Synthesis Steps:
- Starting Materials: Precursors such as phenolic compounds and chlorinated reagents.
- Reagents: Commonly used reagents include Lewis acids and bases to facilitate ring closure and chlorination.
- Conditions: Reactions are typically carried out under controlled temperatures to optimize yield and purity.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, compounds related to this structure have been evaluated for their efficacy against various cancer cell lines.
- Case Study: A derivative was tested against MCF-7 breast cancer cells, showing potent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation .
Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties. Studies have shown that certain sulfamide derivatives containing the this compound moiety exhibit broad-spectrum anticonvulsant activity.
- Experimental Findings: In animal models, these compounds demonstrated protective effects against seizures in the mouse maximal electroshock (MES) test, suggesting their potential utility in treating epilepsy .
Metabolism and Bioavailability
The pharmacokinetic profile of this compound reveals that it interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Its bioavailability varies with dosage and administration route:
- Dosage Effects: At low doses, minimal effects are observed; however, higher doses can lead to significant metabolic changes and potential toxicity.
Toxicological Considerations
While some derivatives show promise as therapeutic agents, caution is warranted due to potential toxic effects at elevated concentrations. Studies indicate that high doses may cause liver damage and disrupt hormonal signaling pathways.
Summary of Applications
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine: The parent compound without the chlorine substitution.
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine: A brominated analog with similar chemical properties.
6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine: A fluorinated analog with distinct reactivity due to the presence of fluorine.
Uniqueness
6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of the chlorine atom, which imparts specific electronic and steric effects. These effects influence its reactivity and binding properties, making it a valuable compound for targeted chemical synthesis and biological studies .
Biological Activity
6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and enzyme modulation effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a chloro substituent on a dihydrobenzo[b][1,4]dioxine backbone. This structural configuration is crucial for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C8H7ClO2 |
Molecular Weight | 170.59 g/mol |
CAS Number | 10654744 |
Density | Not specified |
Boiling Point | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro testing has shown that this compound exhibits significant activity against various bacterial strains. For instance:
- Study Findings : A study demonstrated that this compound displayed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. The results suggest that this compound can effectively neutralize free radicals.
Test Method | IC50 (µM) |
---|---|
DPPH Assay | 50.5 |
This IC50 value indicates a moderate level of antioxidant activity compared to other known antioxidants .
Enzyme Modulation
Research has indicated that this compound may interact with specific enzymes, potentially modulating their activity. For example:
- Enzyme Inhibition : It has been suggested that this compound could inhibit certain cytochrome P450 enzymes involved in drug metabolism . This interaction could have implications for drug-drug interactions and pharmacokinetics.
Case Study 1: Antimicrobial Efficacy
A study published in ResearchGate examined the antibacterial effects of various derivatives of benzo[d]dioxins, including this compound. The findings indicated that modifications to the dioxin structure could enhance antimicrobial efficacy against resistant strains .
Case Study 2: Oxidative Stress and Neuroprotection
Another investigation explored the neuroprotective effects of compounds similar to this compound in models of oxidative stress. The results suggested that these compounds could reduce neuronal damage by scavenging reactive oxygen species (ROS) .
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1,4-benzodioxine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMGLKFTCUZWQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442996 | |
Record name | 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57744-68-0 | |
Record name | 6-Chloro-2,3-dihydro-1,4-benzodioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57744-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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